AZD 8931 is a reversible inhibitor of the receptor tyrosine kinases ErbB1/EGFR, ErbB2/HER2, and ErbB3/HER3 (IC50s = 4, 3, and 4 nM, respectively, for autophosphorylation). In vitro, AZD 8931 (0.01, 0.1, and 1 µM) suppresses cell growth and induces apoptosis in SUM149 and FC-IBC-02 human breast cancer cell lines. In vivo, AZD 8931 (6.25-50 mg/kg) inhibits tumor growth in BT474c, Calu-3, LoVo, FaDu, and PC-9 mouse xenograft models. When administered in combination with paclitaxel, AZD 8931 inhibits inflammatory breast cancer tumor growth in a mouse xenograft model when administered at a dose of 25 mg/kg per day.
Sapitinib is an erbB receptor tyrosine kinase inhibitor with potential antineoplastic activity. erbB kinase inhibitor AZD8931 binds to and inhibits erbB tyrosine receptor kinases, which may result in the inhibition of cellular proliferation and angiogenesis in tumors expressing erbB. The erbB protein family, also called the epidermal growth factor receptor (EGFR) family, plays major roles in tumor cell proliferation and tumor vascularization.
Sapitinib is a member of the class of quinazolines that is 4-amino-7-methoxyquinazoline in which the amino group has been substituted by a 3-chloro-2-fluorophenyl group and in which position 6 of the quinoline ring has been substituted by a {1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl}oxy group. Sapitinib is a dual tyrosine kinase inhibitor (TKI) of epithelial growth factor receptors (EGFR) HER2 and HER3. It has a role as an epidermal growth factor receptor antagonist and an EC 2.7. 0.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a member of piperidines, a member of monofluorobenzenes, a member of monochlorobenzenes, an aromatic ether, a secondary amino compound and a tertiary amino compound.
Sapitinib has been used in trials studying the treatment and basic science of Neoplasms, Breast Cancer, Breast Neoplasms, Metastatic Cancer, and Metastatic Breast Cancer, among others.